4-Methoxy-2H-2,6-naphthyridin-1-one is a heterocyclic compound belonging to the naphthyridine family, which consists of bicyclic systems containing nitrogen atoms. This compound is recognized for its potential in various biomedical applications, particularly due to its ability to act as ligands for multiple biological receptors. The classification of this compound falls under the category of naphthyridines, which are further divided into several isomers based on the arrangement of their nitrogen and carbon atoms.
The synthesis of 4-methoxy-2H-2,6-naphthyridin-1-one can be accomplished through several methods, primarily involving cyclization reactions. A common approach includes:
The reaction conditions often require careful optimization to achieve high yields and purity. Factors such as temperature, solvent choice (e.g., ethanol-water mixtures), and reaction time play critical roles in determining the success of the synthesis .
4-Methoxy-2H-2,6-naphthyridin-1-one features a bicyclic structure characterized by a fused pyridine ring system. The molecular formula is , indicating the presence of two nitrogen atoms and one methoxy group (-OCH₃) attached at the 4-position.
The compound's molecular weight is approximately 175.19 g/mol. The specific structural features include:
4-Methoxy-2H-2,6-naphthyridin-1-one can participate in various chemical reactions typical for naphthyridine derivatives:
These reactions often require specific catalysts or conditions to proceed efficiently. For example, oxidation may involve reagents like chloroperbenzoic acid to facilitate the transformation without extensive side reactions .
The mechanism by which 4-methoxy-2H-2,6-naphthyridin-1-one exerts its biological effects typically involves interaction with various receptors in biological systems. This compound has shown potential as a ligand for targets such as:
Studies indicate that naphthyridine derivatives can modulate signaling pathways related to cell proliferation and apoptosis, suggesting their utility in therapeutic applications .
The physical properties of 4-methoxy-2H-2,6-naphthyridin-1-one are crucial for understanding its behavior in various environments:
Chemical properties include:
Relevant data on melting point and boiling point are often not disclosed but can be determined through empirical methods during synthesis .
4-Methoxy-2H-2,6-naphthyridin-1-one has several notable applications in scientific research:
The ongoing research into naphthyridine derivatives highlights their versatility and importance in medicinal chemistry, paving the way for novel therapeutic strategies .
The 1,6-naphthyridine scaffold emerged as a structurally distinct heterocycle following Reissert’s pioneering synthesis of naphthyridine derivatives in 1893. However, the unsubstituted 1,6-naphthyridine core was not successfully synthesized until 1958, marking a critical milestone in heterocyclic chemistry [1]. This breakthrough catalyzed extensive exploration of its pharmacological potential. Over the past decade, scientific and patent literature referencing 1,6-naphthyridin-2(1H)-ones has grown exponentially, reflecting intensified interest in their therapeutic applications. The scaffold gained significant attention when incorporated into kinase inhibitors targeting critical oncogenic drivers. For instance, derivatives bearing the 1,6-naphthyridinone moiety demonstrate potent inhibition of receptor tyrosine kinases including MET, FGFR, VEGFR-2, and ALK, positioning them as promising antitumor agents. The FDA approval of cabozantinib (2012), which shares key pharmacophoric features with optimized 1,6-naphthyridinones, validated this scaffold’s clinical relevance in oncology [3]. Recent advances have yielded compounds with low nanomolar IC50 values (e.g., 9.8 nM against MET kinase), underscoring the scaffold’s capacity for high-potency therapeutic design [3].
The term "privileged scaffold" denotes heterocyclic structures capable of providing high-affinity ligands for diverse biological receptors through strategic substitution. Evans et al. first conceptualized this in the 1980s, citing quinoline, benzimidazole, and indole as archetypal examples [1]. 1,6-Naphthyridin-2(1H)-ones exemplify modern privileged scaffolds due to their versatile receptor interactions modulated by substituent engineering. Database analyses reveal over 17,000 documented derivatives, primarily driven by pharmaceutical patent activity (>450 patents for unsaturated variants) [1] [7]. Their privileged status arises from:
Naphthyridines comprise six isomeric diazanaphthalenes classified into two subfamilies: 1,X-naphthyridines (X=5,6,7,8) and 2,X-naphthyridines (X=6,7), each with distinct electronic distributions and physicochemical properties [1]. The 1,6-naphthyridine isomer serves as the foundational core for 4-methoxy-2H-2,6-naphthyridin-1-one, which features:
Table 1: Comparative Analysis of Naphthyridine Isomers
Isomer | Systematic Name | Discovery Year | Key Structural Attributes |
---|---|---|---|
1,5 | Pyrido[3,2-b]pyridine | 1927 | Angular fusion; asymmetric charge distribution |
1,6 | Pyrido[2,3-c]pyridine | 1958 | Linear fusion; C2-carbonyl enables kinase binding |
1,7 | Pyrido[2,3-b]pyridine | 1958 | Angular fusion; resembles isoquinoline |
1,8 | Pyrido[2,3-c]pyridazine | 1927 | Linear fusion; bioactive in antivirals (e.g., HIV INSTIs) |
2,6 | Pyrido[3,2-d]pyrimidine | 1965 | Linear fusion; resembles purine |
2,7 | Pyrido[3,4-b]pyrazine | 1958 | Angular fusion; electron-deficient core |
Table 2: N1 Substitution Patterns in 1,6-Naphthyridin-2(1H)-ones
R1 Group | Prevalence in Saturated Derivatives (%) | Prevalence in Unsaturated Derivatives (%) | Representative Applications |
---|---|---|---|
H | 51.86 | 35.95 | Base scaffold for further elaboration |
Methyl (Me) | 1.65 | 10.47 | MET kinase inhibitors |
Phenyl (Ph) | 15.16 | 17.47 | Anticancer lead optimization |
Alkyl | 5.77 | 7.29 | Solubility modulation |
Heterocycle | 4.12 | 4.29 | Selectivity profiling |
Critically, 1,6-naphthyridin-2(1H)-ones exhibit variable C3-C4 bond saturation: unsaturated derivatives (70% of compounds, C3=C4 double bond) dominate medicinal applications due to synthetic accessibility and planar geometry favoring kinase binding. Saturated analogs (C3-C4 single bond) represent 30% of compounds and display divergent substitution preferences, particularly at C4 where alkyl groups enhance conformational flexibility [1] [7]. The 4-methoxy group in 2,6-naphthyridin-1-ones modulates electron density at N1/C2, potentially altering tautomeric equilibrium and metal-chelating capacity—properties exploitable for receptor-specific design.
CAS No.: 6754-13-8
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.:
CAS No.: 224635-63-6